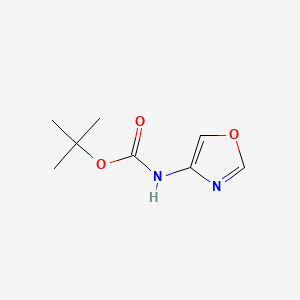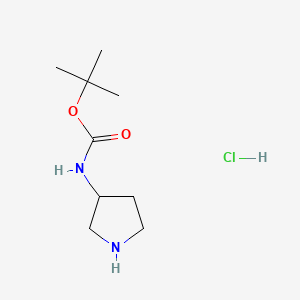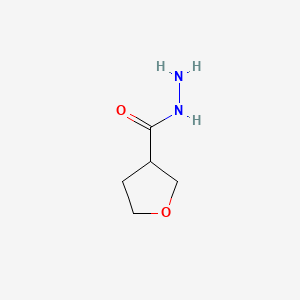
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is a polyunsaturated fatty acid ester It is derived from eicosadienoic acid, which is a 20-carbon fatty acid with two double bonds in the Z (cis) configuration at the 5th and 11th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester typically involves the esterification of (Z,Z)-5,11-eicosadienoic acid with ethanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can involve the transesterification of fish oil or other natural sources rich in eicosadienoic acid. The process includes steps such as extraction, refining, and ethanolysis. The ethanolysis process involves the reaction of fish oil with ethanol in the presence of a catalyst, typically an enzyme like Lipozyme TL IM, under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Industry: It is used in the formulation of cosmetics and nutritional supplements due to its beneficial fatty acid profile
Mecanismo De Acción
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
9,12-Octadecadienoic Acid Ethyl Ester (Linoleic Acid Ethyl Ester): Another polyunsaturated fatty acid ester with two double bonds at the 9th and 12th positions.
9,12,15-Octadecatrienoic Acid Ethyl Ester (Linolenic Acid Ethyl Ester): A polyunsaturated fatty acid ester with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its specific configuration allows it to participate in unique biochemical pathways and interactions compared to other similar compounds.
Propiedades
Número CAS |
1187888-75-0 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.56 |
Nombre IUPAC |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
Clave InChI |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Sinónimos |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


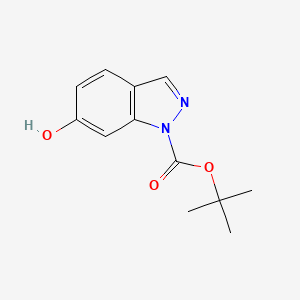
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
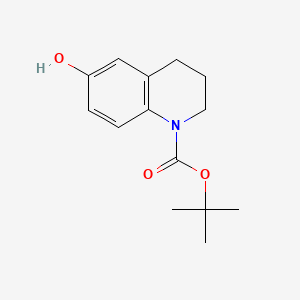
![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

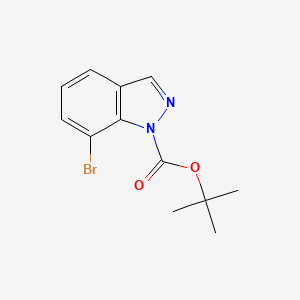
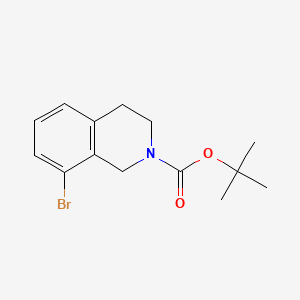
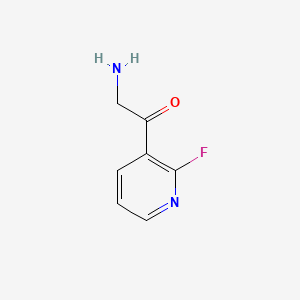
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
